molecular formula C18H36Cl4N4O8 B049196 2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride CAS No. 78668-42-5

2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride

Cat. No.: B049196
CAS No.: 78668-42-5
M. Wt: 578.3 g/mol
InChI Key: MRVXRWYEUOKGHI-UHFFFAOYSA-N
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Description

2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H36Cl4N4O8 and its molecular weight is 578.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Studies

Research has focused on synthesizing and analyzing the structural properties of related macrocyclic ligands, highlighting their potential in various scientific applications. For instance, polymethylated DOTA ligands have been synthesized, including compounds like M4DOTA, demonstrating the effect of alkyl substitution on conformational mobility and relaxivity. These studies reveal insights into the steric effects and conformational preferences of macrocyclic chelates, which are crucial for their application in medical imaging and as therapeutic agents (Ranganathan et al., 2002).

Crystallography and Polymorphism

Investigations into the crystal structures of polymorphic forms of related compounds, such as DOTAM-mono-acid dihydrate, have been conducted. These studies provide valuable information on the molecular arrangements, zwitterionic forms, and hydrogen bonding networks, which are essential for understanding the physicochemical properties of these compounds (Jurek et al., 2018).

Chelation and Complex Formation Kinetics

Research into novel macrocyclic ligands with pendent donor groups has been carried out, focusing on their potential as yttrium chelators for radioimmunotherapy. These studies explore the complex formation kinetics and in vitro stability of yttrium complexes, contributing to the development of more effective and stable chelators for therapeutic applications (Chong et al., 2002).

Metal Complex Stability and Application

The synthesis and characterization of a new tris(phosphonomethyl) monoacetic acid cyclam derivative, highlighting its complex stability with various metals, have been explored. These findings are significant for the application of these complexes in areas such as magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and metal ion sensing (Lima et al., 2011).

X-ray Diffraction and Molecular Structure

X-ray diffraction studies on related compounds provide insights into the molecular structure, hydrogen bonding, and interactions within crystals. Such structural analyses are vital for designing new materials with desired physical and chemical properties (Chuiko et al., 1992).

Properties

IUPAC Name

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O8.4ClH/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28;;;;/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30);4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVXRWYEUOKGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Cl4N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507631
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78668-42-5
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetic acid--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78668-42-5
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